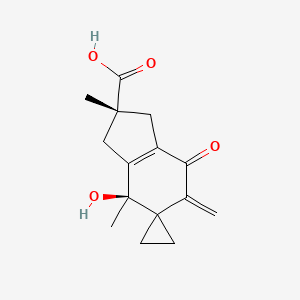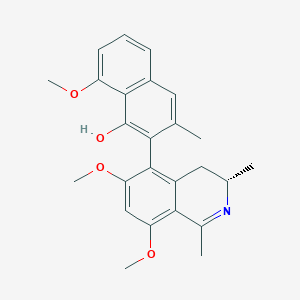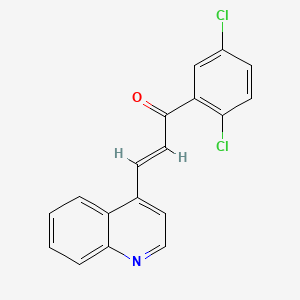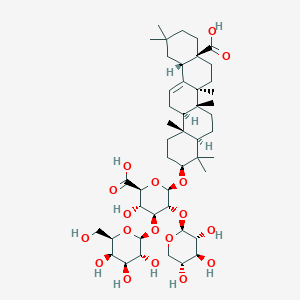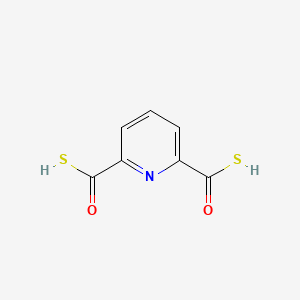
2,6-Pyridinedicarbothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Pyridinedicarbothioic acid is a natural product found in Bacteria and Pseudomonas with data available.
Applications De Recherche Scientifique
1. Sensitization of Uranium Fluorescence
2,6-Pyridinedicarboxylic acid (PDA) effectively sensitizes and enhances uranium's fluorescence in aqueous media. This property allows for the analytical determination of uranium at trace levels. PDA also enhances the fluorescence of lanthanides, enabling the simultaneous determination of uranium and lanthanides (Maji & Viswanathan, 2009).
2. Bioassay Detection Scheme
PDA and its derivatives are used in enzyme-amplified lanthanide luminescence (EALL) for bioassay detection. This involves enzymatic amplification and time-resolved luminescence measurements of lanthanide chelates, allowing selective and sensitive detection of esterases and xanthine oxidase (Steinkamp & Karst, 2004).
3. Coordination Polymer Synthesis
PDA reacts with lead nitrate to form coordination polymers with potential applications in material science and chemistry. These polymers have been characterized for their structural properties (Rafizadeh, Amani, & Neumüller, 2006).
4. Organocatalysis
PDA has been identified as an effective organocatalyst for synthesizing 1,5-benzodiazepine derivatives. Its role in regioselective C-C bond formation highlights its potential in organic synthesis (Lal, Basha, Sarkar, & Khan, 2013).
5. Inorganic Pharmaceuticals
PDA and its derivatives, when coordinated with various elements, show promise in developing inorganic pharmaceuticals. These complexes have applications as insulin-like agents, bioimaging contrasting agents, antimicrobial agents, and anticancer agents (Celestine et al., 2015).
6. Analysis of Carboxylate Coordination
PDA's salts exhibit properties influenced by the bonding manner of carboxylate groups and coordination of the heterocyclic nitrogen atom. These properties have significance in understanding coordination chemistry and spectroscopy (Puntus, Zolin, & Kudryashova, 2004).
7. Antimicrobial Properties
PDA, as a metal chelator produced by Pseudomonas spp., has antimicrobial properties. It demonstrates antibiotic activity and metal sequestration as its primary mechanism (Sebat, Paszczynski, Cortese, & Crawford, 2001).
Propriétés
Numéro CAS |
69945-42-2 |
|---|---|
Nom du produit |
2,6-Pyridinedicarbothioic acid |
Formule moléculaire |
C7H5NO2S2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
pyridine-2,6-dicarbothioic S-acid |
InChI |
InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12) |
Clé InChI |
SSRIAMRLMUFTNV-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)C(=O)S)C(=O)S |
SMILES canonique |
C1=CC(=NC(=C1)C(=O)S)C(=O)S |
Synonymes |
pyridine-2,6-bis(thiocarboxylate) pyridine-2,6-bis(thiocarboxylic acid) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



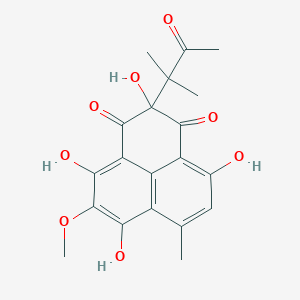

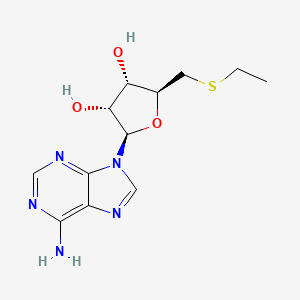
![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
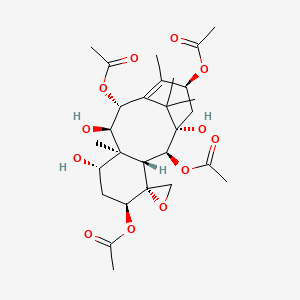
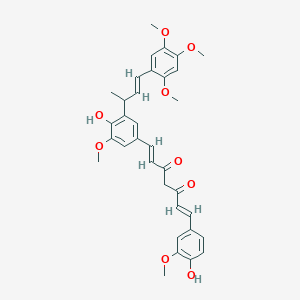
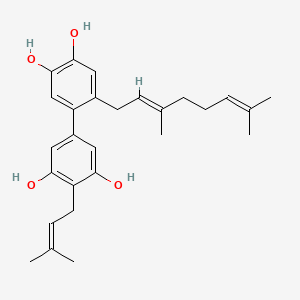
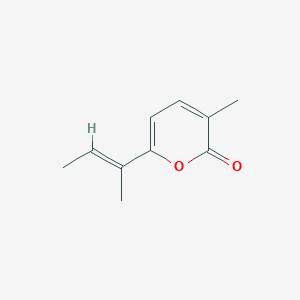
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)
![[(1S,2R,3R,4R)-2-acetyloxy-5-cyano-1,3,7-trihydroxy-3-methyl-6,11-dioxo-2,4-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B1254493.png)
